4-Phenylcyclohexanecarbaldehyde
Overview
Description
Synthesis Analysis The synthesis of compounds related to 4-Phenylcyclohexanecarbaldehyde involves various strategies, including organocatalytic approaches and multicomponent reactions. Organocatalytic domino reactions allow the formation of spirocyclohexane carbaldehydes with high stereoselectivity (Anwar, Li, & Chen, 2014). Additionally, multicomponent condensations offer a pathway to functionalized cyclohexyl-substituted compounds, demonstrating the versatility of cyclohexanecarbaldehyde in synthesis (Dyachenko, 2006).
Molecular Structure Analysis The molecular structure and vibrational frequencies of related compounds, such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, have been investigated, providing insights into the electronic polarization and potential sites for electrophilic and nucleophilic attacks (Mary et al., 2015).
Chemical Reactions and Properties Research on 4-Phenylcyclohexanecarbaldehyde derivatives highlights their involvement in various chemical reactions, including cyclocondensation, to yield complex structures like spiro[4.5]decanone (Dell’Amico et al., 2014). These reactions showcase the compound's reactivity and its potential as a building block in synthetic chemistry.
Physical Properties Analysis The physical properties of 4-Phenylcyclohexanecarbaldehyde and its derivatives, including solubility, melting point, and boiling point, are crucial for its application in chemical syntheses. While specific data on these properties are not detailed in the papers reviewed, they are typically determined experimentally as part of the compound's characterization process.
Chemical Properties Analysis The chemical properties, such as reactivity towards nucleophiles or electrophiles, play a significant role in its utility in organic synthesis. The compound's ability to participate in organocatalytic asymmetric reactions, for instance, highlights its reactivity and versatility in constructing chiral molecules with high stereocontrol (Li, Gu, & Chen, 2014).
Scientific Research Applications
Synthetic Applications and Chemical Reactivity
Building Blocks in Synthesis
Compounds similar to "4-Phenylcyclohexanecarbaldehyde," such as 4-oxoazetidine-2-carbaldehydes, are utilized as protected α-amino aldehydes and masked β-amino acids. These bifunctional compounds exhibit valuable dual reactivity, useful in the synthesis of α-amino acids, β-amino acids, amino sugars, polycyclic-β-lactams, alkaloids, and complex natural products, highlighting their importance in stereocontrolled processes (Alcaide & Almendros, 2002).
Cycloaddition Reactions
The reactivity of cyclohexenylidene malononitriles under various catalytic conditions enables the creation of carbabicyclic structures through [3 + 2] and [4 + 2] cycloaddition, producing complex molecular architectures with high stereocontrol. This showcases the compound's utility in generating structurally diverse and complex frameworks (Dell’Amico et al., 2014).
Asymmetric Synthesis
Highly functionalized cyclohexenecarbaldehydes have been synthesized with excellent diastereoselectivity and virtually complete enantiomeric excess. This indicates their potential in creating compounds with precise stereochemical configurations, important for drug development and other applications (Philipps et al., 2015).
Biological Activity Studies
Antioxidant and Anti-inflammatory Activity
Certain derivatives, such as 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde, have been synthesized and evaluated for their antioxidant and anti-inflammatory activities. Compounds exhibited potent activities, suggesting their potential in therapeutic applications (Sudha et al., 2021).
Materials Science
Photophysical Properties and Light-Emitting Materials
Aryl-substituted thiophene derivatives, prepared through reactions involving related carbaldehydes, demonstrate promising characteristics for organic light-emitting diode (OLED) materials. Their study provides insights into the design of functional materials for electronic applications (Xu & Yu, 2011).
properties
IUPAC Name |
4-phenylcyclohexane-1-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O/c14-10-11-6-8-13(9-7-11)12-4-2-1-3-5-12/h1-5,10-11,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMLXMWDBBUJWOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40573804, DTXSID201287229 | |
Record name | 4-Phenylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Phenylcyclohexanecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Phenylcyclohexanecarbaldehyde | |
CAS RN |
1466-74-6, 126781-72-4 | |
Record name | 4-Phenylcyclohexanecarboxaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1466-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Phenylcyclohexane-1-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40573804 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cis-4-Phenylcyclohexanecarboxaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201287229 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-phenylcyclohexane-1-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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